molecular formula C32H27FN2O4S B11496832 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11496832
M. Wt: 554.6 g/mol
InChI Key: KJIIWXCQRNKDGE-UHFFFAOYSA-N
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Description

The compound 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings, a fluorine atom, and a thiophene moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-oxo-2-propenylmorpholine
  • 2-(3,4-dimethoxyphenyl)-3-((4-fluorophenyl)amino)inden-1-one

Uniqueness

3-(3,4-dimethoxyphenyl)-11-(4-fluorophenyl)-10-(thiophen-2-ylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one: is unique due to its complex structure, which includes multiple aromatic rings, a fluorine atom, and a thiophene moiety

Properties

Molecular Formula

C32H27FN2O4S

Molecular Weight

554.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-fluorophenyl)-5-(thiophene-2-carbonyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C32H27FN2O4S/c1-38-27-14-11-20(18-28(27)39-2)21-16-24-30(26(36)17-21)31(19-9-12-22(33)13-10-19)35(32(37)29-8-5-15-40-29)25-7-4-3-6-23(25)34-24/h3-15,18,21,31,34H,16-17H2,1-2H3

InChI Key

KJIIWXCQRNKDGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(N(C4=CC=CC=C4N3)C(=O)C5=CC=CS5)C6=CC=C(C=C6)F)C(=O)C2)OC

Origin of Product

United States

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